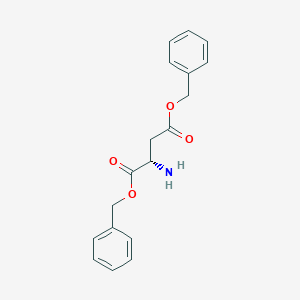

(S)-Dibenzyl 2-aminosuccinate

Overview

Description

“(S)-Dibenzyl 2-aminosuccinate” is a chemical compound with the CAS number 2791-79-9 . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

While specific synthesis methods for “(S)-Dibenzyl 2-aminosuccinate” were not found, general reactions of amines such as alkylation and acylation could potentially be relevant . A study reports a simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency .Molecular Structure Analysis

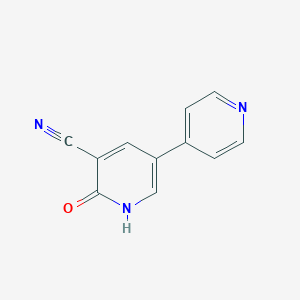

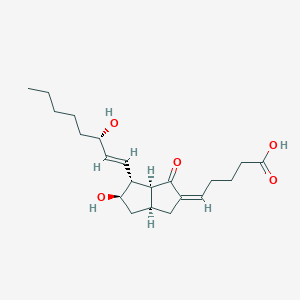

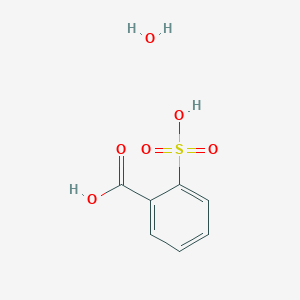

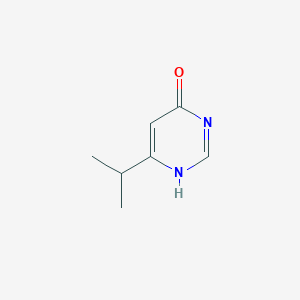

“(S)-Dibenzyl 2-aminosuccinate” contains a total of 43 bonds; 24 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 esters (aliphatic), and 1 primary amine (aliphatic) .Chemical Reactions Analysis

Amines, such as “(S)-Dibenzyl 2-aminosuccinate”, can undergo various reactions. Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Succinic acid, a component of “(S)-Dibenzyl 2-aminosuccinate”, readily ionizes to form its conjugate base, succinate .Scientific Research Applications

Asymmetric Synthesis and Peptide Chemistry

(S)-DBAS: serves as a valuable chiral building block for asymmetric synthesis. Its unique structure allows for the creation of enantiomerically pure derivatives, making it an essential component in the preparation of bioactive molecules and peptidomimetic drugs. Researchers often employ it as a bioisostere of leucine, enhancing drug design and development .

Transition-Metal Catalysis and Ligands

In transition-metal catalysis, ligands play a crucial role. (S)-DBAS can serve as an effective ligand due to its chiral nature. By coordinating with transition metals, it facilitates various catalytic reactions, including cross-coupling, C–H activation, and asymmetric transformations. Researchers explore its potential in designing efficient and selective catalysts .

Materials Science and Surface Modification

Surface-functionalized materials find applications in diverse fields. (S)-DBAS can be immobilized onto internal and external particle surfaces, making it an excellent carrier for both biotic and non-biotic compounds. Researchers investigate its use in drug delivery, sensors, and nanocomposites .

Photochemistry and Radical Reactions

Radical chemistry provides exciting pathways to access new chemical space. (S)-DBAS participates in radical-based reactions, allowing rapid access to libraries of novel unnatural amino acids (UAAs). Researchers explore its use for site-selective modification of peptides and proteins, expanding the toolbox for chemical synthesis .

Safety and Hazards

Future Directions

While specific future directions for “(S)-Dibenzyl 2-aminosuccinate” were not found, there is a growing interest in the development of new molecules with potent activity against otherwise highly resistant pathogens . Additionally, eco-friendly membranes are gaining attention for their positive environmental impact and potential applications in water-oil processing .

Relevant Papers Several papers were found that may be relevant to “(S)-Dibenzyl 2-aminosuccinate”. These include studies on the synthesis of biologically active compounds based on 2-aminobenzothiazole , the complete synthesis of favipiravir from 2-aminopyrazine , and the synthesis of new 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities .

properties

IUPAC Name |

dibenzyl (2S)-2-aminobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14/h1-10,16H,11-13,19H2/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAMWLOABQRMAO-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384577 | |

| Record name | Dibenzyl L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Dibenzyl 2-aminosuccinate | |

CAS RN |

2791-79-9 | |

| Record name | Dibenzyl L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B46013.png)